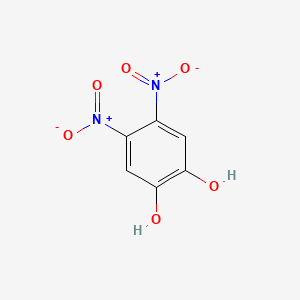

4,5-Dinitrocatechol

Description

Contextualization within Nitroaromatic Compounds and Catechol Derivatives

Dinitrocatechols hold a distinct position at the intersection of two significant classes of organic compounds: nitroaromatics and catechol derivatives. chem-soc.si Nitroaromatic compounds are characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring. nih.gov This group is strongly electron-withdrawing, which significantly influences the chemical properties of the molecule. nih.gov

Simultaneously, these compounds are derivatives of catechol (1,2-dihydroxybenzene), a type of phenol (B47542) containing two hydroxyl (—OH) groups in ortho positions on the benzene (B151609) ring. chem-soc.sihmdb.ca This arrangement makes them excellent chelating agents for various metal ions. chem-soc.siresearchgate.net The dual identity of dinitrocatechols as both nitroaromatic compounds and ortho-diphenols results in a unique electronic distribution and reactivity, making them subjects of interest across numerous research disciplines, including organic chemistry, analytical chemistry, biochemistry, and pharmacology. chem-soc.si

Significance of Dinitrocatechols in Medicinal Chemistry and Environmental Science

The scientific importance of dinitrocatechols is particularly prominent in medicinal chemistry and environmental science.

In medicinal chemistry , dinitrocatechols, specifically the 3,5-dinitrocatechol (B193598) (3,5-DNC) isomer, are recognized as potent inhibitors of the enzyme Catechol-O-methyltransferase (COMT). caymanchem.comnih.govsigmaaldrich.com COMT is a crucial enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine (B1211576). researchgate.netacademie-sciences.fr By inhibiting COMT, these compounds can prevent the breakdown of neurotransmitters and other catecholic drugs, such as L-DOPA, which is used in the treatment of Parkinson's disease. academie-sciences.frreading.ac.uk The design of COMT inhibitors is a key strategy in managing central nervous system disorders. nih.gov The nitro groups on the catechol ring are crucial for this inhibitory activity. nih.gov Research has focused on designing bisubstrate inhibitors based on the 3,5-dinitrocatechol structure. academie-sciences.fr

In environmental science , dinitrocatechols are relevant as components of atmospheric brown carbon, which can affect the Earth's energy balance. rsc.org They can be formed in the atmosphere through the oxidation of aromatic volatile organic compounds (VOCs) like benzene and toluene (B28343) in the presence of nitrogen oxides (NOx). copernicus.org For instance, C6H4N2O6, plausibly dinitrocatechol, has been identified as an abundant product from benzene oxidation under certain atmospheric conditions. copernicus.org The formation of nitrocatechols and dinitrocatechols from precursors like catechol exposed to atmospheric pollutants such as ozone (O₃) and nitrogen dioxide (NO₂) is an area of active investigation. researchgate.netacs.org Furthermore, dinitrocatechol derivatives like 3-methyl-4,6-dinitrocatechol have been identified as metabolites in the microbial degradation of pollutants like 2,4,6-trinitrotoluene (B92697) (TNT). semanticscholar.orgacs.org

Historical Overview of Research on Dinitrocatechol Isomers

The study of dinitrocatechols has evolved significantly since the initial synthesis of their parent structures.

The first foray into the synthesis of nitrocatechols was reported by Benedikt, who nitrated catechol using a mixture of potassium nitrate (B79036) and sulfuric acid. chem-soc.si Initially, it was not understood that this process yielded two different mononitrated isomers: 3-nitrocatechol and 4-nitrocatechol (B145892). chem-soc.si Later research clarified the formation of these isomers and developed methods for their separation. chem-soc.si

Following the work on mononitrated catechols, methods for preparing dinitrocatechol isomers were developed. A synthesis for 3,4-Dinitrocatechol was proposed by Rosenblatt et al., while several reliable methods for synthesizing 3,5-Dinitrocatechol were reported in 1972, with one method achieving a yield of approximately 70%. chem-soc.si The synthesis of the specific isomer 4,5-Dinitrocatechol has also been described in the literature, often involving the reaction of this compound with other reagents to create more complex molecules. researchgate.netacademie-sciences.frugm.ac.id

The focus of research on dinitrocatechols has broadened over time. Early studies were primarily concerned with synthesis and characterization. chem-soc.si A significant body of early work also explored the ability of nitrocatechol derivatives to form complexes with a wide array of elements, leading to the development of spectrophotometric analysis methods. chem-soc.siresearchgate.net

More recently, research has shifted towards their specialized biological and environmental roles. The discovery of 3,5-dinitrocatechol as a potent and selective inhibitor of COMT spurred extensive investigation in medicinal chemistry, focusing on its potential for treating neurological disorders like Parkinson's disease. caymanchem.comnih.govreading.ac.uknih.gov Concurrently, the rise of environmental science has brought attention to dinitrocatechols as products of atmospheric chemical reactions and as intermediates in the biodegradation of nitroaromatic pollutants. copernicus.orgacs.orgacs.org This evolution reflects a broader trend in chemical research, moving from fundamental synthesis and characterization to targeted application-driven studies in health and environmental contexts.

Interactive Data Table: Properties of Dinitrocatechol Isomers This table summarizes key properties of two common dinitrocatechol isomers.

| Property | 3,5-Dinitrocatechol | This compound |

|---|---|---|

| Molecular Formula | C₆H₄N₂O₆ caymanchem.comdrugbank.com | C₆H₄N₂O₆ chemicalbook.com |

| Molecular Weight | 200.11 g/mol caymanchem.comsigmaaldrich.com | 200.11 g/mol chemicalbook.com |

| Appearance | Yellow solid sigmaaldrich.com | Data not specified |

| Melting Point | 168-170 °C sigmaaldrich.com | Data not specified |

| CAS Number | 7659-29-2 caymanchem.comsigmaaldrich.com | 77400-30-7 chemicalbook.com |

| Primary Application | COMT Inhibitor caymanchem.comsigmaaldrich.com | Activation of antioxidant response element chemicalbook.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,4-Dinitrocatechol |

| 3,5-Dinitrocatechol (3,5-DNC) |

| 3-methyl-4,6-dinitrocatechol |

| 3-nitrocatechol |

| This compound |

| 4-nitrocatechol |

| Benzene |

| Catechol (1,2-dihydroxybenzene) |

| Dopamine |

| L-DOPA (3,4-dihydroxy-L-phenylalanine) |

| Nitrogen Dioxide |

| Ozone |

| Toluene |

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dinitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWVFOJZGCLEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556892 | |

| Record name | 4,5-Dinitrobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77400-30-7 | |

| Record name | 4,5-Dinitrobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 4,5 Dinitrocatechol

Chemical Synthesis Pathways

Chemical synthesis remains the primary avenue for producing 4,5-dinitrocatechol. These methods involve electrophilic substitution reactions where the catechol ring is functionalized with nitro groups.

The direct nitration of catechol is a foundational method for introducing nitro groups onto the aromatic ring. The first nitration of catechol was performed by Benedikt using a mixture of potassium nitrate (B79036) and sulfuric acid. chem-soc.si This process, however, typically results in a mixture of isomers, including 3-nitrocatechol and 4-nitrocatechol (B145892). chem-soc.si The formation of these different isomers occurs because the hydroxyl groups of catechol are ortho- and para-directing, leading to substitution at multiple positions. The separation of these isomers can be challenging; for instance, 3-nitrocatechol is soluble in petroleum ether, while 4-nitrocatechol is water-soluble, allowing for their separation by liquid-liquid extraction. chem-soc.si Further nitration of these mononitrated catechols can lead to various dinitrocatechol products, including the 4,5-isomer.

Achieving regioselectivity to specifically synthesize this compound is a key challenge due to the multiple activated positions on the catechol ring. To overcome this, strategies involving protecting groups are employed. One such method uses benzyl (B1604629) chloride as a protecting agent for the hydroxyl groups of catechol. google.com This protection strategy involves a multi-step process:

Protection: Catechol is reacted with benzyl chloride to form catechol dibenzyl ether. google.com

Nitration: The protected catechol is then nitrated. The bulky benzyl groups help direct the incoming nitro groups to the 4- and 5-positions.

Deprotection: The nitro groups are reduced, and simultaneously, the benzyl groups are removed through hydrogenolysis to yield the desired product. google.com This approach enhances the regioselectivity of the nitration step.

Another approach involves starting with a precursor that already has the desired substitution pattern. For example, this compound can be synthesized from 1,2-dimethoxy-4,5-dinitrobenzene (B14551). prepchem.com The methoxy (B1213986) groups are cleaved using a reagent like hydrobromic acid in glacial acetic acid to yield the final dihydroxy product. prepchem.com This method avoids the issue of controlling isomer formation during the nitration of catechol itself.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Research has focused on various parameters, including the choice of nitrating agents, solvents, and temperature. For instance, the synthesis of long-chain this compound derivatives, such as 4,5-dinitro-1,2-bis-tetradecyloxy benzene (B151609), involved subjecting the starting materials to different nitration conditions and analyzing the product yields via Nuclear Magnetic Resonance (NMR). uj.edu.pl

In a specific preparation of 1,2-Dihydroxy-4,5-dinitrobenzene, the reaction of 1,2-dimethoxy-4,5-dinitrobenzene with 48% hydrobromic acid in glacial acetic acid was heated to reflux for four hours. prepchem.com After workup, which included extraction with ethyl acetate (B1210297) and purification by crystallization from dichloromethane (B109758), a yield of 84% was achieved. prepchem.com

Table 1: Optimized Synthesis of 1,2-Dihydroxy-4,5-dinitrobenzene

| Starting Material | Reagents | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1,2-dimethoxy-4,5-dinitrobenzene | 48% HBr, Glacial Acetic Acid | 4 hours (reflux) | 84% | prepchem.com |

Multi-step synthesis provides a controlled pathway to complex dinitrocatecholic structures, often building the molecule from simpler, strategically chosen precursors rather than direct nitration of catechol. youtube.comlibretexts.org This approach allows for the precise placement of functional groups and can be essential when the target molecule has a complex substitution pattern.

One documented multi-step synthesis starts with catechol and uses benzyl groups for protection to control the regiochemistry of nitration. google.com This route is designed to produce 4-aminocatechol but proceeds through a 4-nitrocatechol intermediate. The key advantage is that the benzyl protecting groups direct the nitration to the desired position and can be removed in a later step simultaneously with the reduction of the nitro group. google.com

Another example is the synthesis of nitrocatechol pyrazoline derivatives. researchgate.net This multi-step process begins with a nitro derivative which is demethylated to give 5-acetyl-3-nitrocatechol. This intermediate then undergoes a Claisen-Schmidt condensation, followed by a reaction with hydrazine (B178648) hydrate (B1144303) to form the final pyrazoline structure built upon a nitrocatechol core. researchgate.net Such routes highlight the versatility of dinitrocatechol moieties as building blocks in the synthesis of more complex molecules.

Biocatalytic Synthesis Routes of Nitrocatechols

Biocatalytic methods offer an alternative to chemical synthesis, often providing high selectivity under milder reaction conditions. nih.govosdd.net These processes utilize whole microbial cells or isolated enzymes to catalyze the formation of nitrocatechols.

Research has demonstrated the production of 3-nitrocatechol (3-NC) and 3-methylcatechol (B131232) (3-MC) at a pilot scale using microbial strains. nih.govosdd.net Specifically, Pseudomonas putida strain (F1) and a recombinant Escherichia coli clone (pDTG602) were effective in accumulating 3-NC and 3-MC, respectively. nih.govosdd.net The optimization of various parameters such as pH, temperature, substrate concentration, and aeration was critical to achieving high yields. nih.govosdd.net At the pilot scale in a 2.5-liter bioreactor, yields of 10 mM for 3-NC were obtained. nih.govosdd.net

Enzyme-assisted synthesis has also been employed, for example, in the production of nitrocatechol glucuronides. nih.govacs.org In these studies, liver microsomes from rats were used as a catalyst source for the glucuronidation of various nitrocatechol derivatives, including 1,2-dihydroxy-4-nitrobenzene. nih.govacs.org This enzymatic approach demonstrates high regio- and stereoselectivity. nih.gov While these examples focus on derivatives, they underscore the potential of biocatalysis in the selective functionalization of nitrocatechol structures. rsc.orgdtic.mil

Table 2: Biocatalytic Production of 3-Nitrocatechol

| Biocatalyst | Product | Scale | Achieved Yield | Reference |

|---|---|---|---|---|

| Pseudomonas putida (F1) | 3-Nitrocatechol (3-NC) | Pilot (2.5L bioreactor) | 10 mM | nih.govosdd.net |

Reactivity, Reaction Mechanisms, and Catalysis Involving 4,5 Dinitrocatechol

Electron-Withdrawing Effects of Nitro Groups on Catechol Reactivity

The presence of two nitro (NO₂) groups on the catechol ring at the 4 and 5 positions profoundly influences the molecule's reactivity. These nitro groups act as strong electron-withdrawing groups (EWGs), which have several significant effects.

Primarily, the EWGs decrease the electron density of the aromatic ring and, through resonance and inductive effects, stabilize the conjugate base (catecholate anion) formed upon deprotonation of the hydroxyl groups. This stabilization leads to a significant lowering of the pKa values of the hydroxyl groups compared to unsubstituted catechol. google.comacs.org For instance, the pKa of the first hydroxyl group in 4-nitrocatechol (B145892) is 6.6, considerably lower than the 9.2 value for catechol. acs.orgnih.gov This increased acidity means that 4,5-dinitrocatechol can be deprotonated at a much lower pH, which can facilitate covalent bond formation under mildly acidic conditions. google.com

The electron-withdrawing nature of the nitro groups also impacts the oxidation potential of the catechol. While EWGs can increase resistance to oxidation in some contexts, they also enhance the rate of cross-linking upon oxidation to the corresponding highly reactive quinone. acs.orgacs.org The lower pKa facilitates the formation of the deprotonated catechol, which is more readily oxidized. nih.gov

| Compound | pKa₁ | pKa₂ | Reference |

| Catechol | 9.2 | 14 | acs.org |

| 4-Nitrocatechol | 6.6 | 11 | acs.orgnih.gov |

This interactive table compares the dissociation constants (pKa) of catechol and 4-nitrocatechol, illustrating the acidifying effect of a nitro group.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound can be understood in terms of its nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: The hydroxyl groups of this compound, particularly in their deprotonated (phenolate) form, are nucleophilic. This nucleophilicity is central to its role in enzymatic reactions, such as O-methylation, where one of the oxygen atoms attacks an electrophilic methyl group. nih.gov However, the electron-withdrawing nitro groups generally decrease the nucleophilicity of the aromatic ring itself compared to unsubstituted catechol. Despite this, under certain conditions, the molecule can participate in reactions where it acts as a nucleophile, for example, in the formation of metal complexes. chem-soc.si

Electrophilic Reactivity: The carbon atoms of the aromatic ring in this compound have a degree of electrophilic character due to the strong pull of electrons by the two nitro groups. This makes the ring susceptible to nucleophilic aromatic substitution reactions, a type of reaction not typically seen in electron-rich phenols. Research has shown that a nitro group in this compound derivatives can be replaced by other groups, demonstrating the compound's ability to react with nucleophiles. researchgate.net

Furthermore, upon oxidation, this compound is converted to 4,5-dinitro-ortho-quinone. This quinone is a potent electrophile, highly reactive towards nucleophiles such as the amine (-NH₂) and thiol (-SH) groups found in biological molecules. acs.org

Enzymatic Reaction Mechanisms

This compound and its isomer, 3,5-dinitrocatechol (B193598) (3,5-DNC), are frequently used as inhibitors or substrate analogs to study the mechanism of Catechol-O-methyltransferase (COMT). nih.govrcsb.orgnih.gov

COMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. nih.govnih.gov 3,5-Dinitrocatechol, a potent inhibitor of COMT, binds to the enzyme's active site and serves as an excellent model for the natural substrate. medchemexpress.com The process involves the coordination of the catechol hydroxyl groups to a magnesium ion (Mg²⁺) held within the active site by aspartate residues. nih.govplos.org This interaction with the divalent cation holds the substrate in the correct orientation for methylation. nih.gov The enzymatic reaction proceeds via an SN2 mechanism, where a deprotonated hydroxyl group acts as a nucleophile, attacking the electrophilic methyl group of SAM. nih.govnih.gov Although nitrocatechols are known to be very poor substrates for COMT, their ability to bind tightly to the active site makes them powerful inhibitors and useful tools for structural and mechanistic studies. nih.govresearchgate.net

Regioselectivity in COMT refers to the preferential methylation of one hydroxyl group over the other (meta vs. para). This selectivity is heavily influenced by the orientation of the substrate within the enzyme's active site, which is in turn dictated by interactions with hydrophobic amino acid residues. nih.govnih.gov For many substrates, meta-methylation is the preferred outcome. nih.gov

In the case of dinitrocatechols, mutations in the active site can significantly alter this regioselectivity. For instance, mutating the tryptophan residue at position 38 (W38) in COMT can increase meta-methylation for substrates like 4-nitrocatechol. nih.gov Conversely, for other substrates, the same mutants can shift the preference toward para-methylation. nih.gov The regioselectivity is therefore a complex interplay between the substrate's structure and the specific architecture of the enzyme's active site. mdpi.com The Y200L mutation in COMT, for example, leads to a loss of interaction with the residue E199, resulting in a significant shift towards meta-methylation. nih.gov

| COMT Variant | Substrate | Regioisomeric Excess (% re, meta) | Reference |

| Wild-Type (WT) | Protocatechuic Aldehyde (1a) | +54% | nih.gov |

| W38D Mutant | Protocatechuic Aldehyde (1a) | ~+93% | nih.gov |

| Wild-Type (WT) | 4-Nitrocatechol (1d) | +72% | nih.gov |

| W38D Mutant | 4-Nitrocatechol (1d) | ~+93% | nih.gov |

This interactive table shows the effect of an active-site mutation on the regioselectivity of COMT for different catechol substrates.

A critical step in the COMT catalytic mechanism is the deprotonation of the reacting hydroxyl group to enhance its nucleophilicity. nih.govnih.gov The amino acid residue Lysine 144 (Lys144) acts as a catalytic base, abstracting a proton from the catechol hydroxyl. plos.orgacs.org This proton transfer creates a more potent nucleophilic oxygen anion, which then attacks the methyl group of SAM. nih.govnih.gov

Studies combining X-ray crystallography, NMR, and computational simulations on COMT complexed with 3,5-dinitrocatechol and a transition-state analog (sinefungin) have provided detailed insights into this process. rcsb.orgnih.gov These studies suggest that upon substrate binding and proton transfer to Lys144, the active site becomes geometrically "preorganized" for methyl transfer. nih.gov The catalysis is then facilitated by electrostatic stabilization of the developing charge on the transferring methyl group by surrounding "equatorial" active site residues. rcsb.orgacs.org

Complex Formation with Metal Ions and Other Species

Nitroderivatives of catechol, including this compound, are effective chelating agents, forming stable complexes with a wide variety of metal ions. chem-soc.si The two ortho-hydroxyl groups provide an ideal binding site for metal cations. These complexes have been studied for applications in analytical chemistry and other fields. chem-soc.siscirp.org

This compound and its isomers have been shown to form complexes with elements such as:

Aluminum (Al³⁺): Forms complexes with 3,5-dinitrocatechol. researchgate.net

Molybdenum (Mo⁶⁺): Forms an ion-pair complex with 3,5-dinitrocatechol and a tetrazolium salt. bas.bg

Niobium (Nb⁵⁺): Forms anionic chelates with 3,5-dinitrocatechol. scirp.org

Iron (Fe³⁺): Forms colored complexes with 4-nitrocatechol, which have been studied extensively. researchgate.net

Tungsten (W⁶⁺): Forms complexes with 3,5-dinitrocatechol. researchgate.net

Vanadium (V⁵⁺): Forms complexes with 3,5-dinitrocatechol. researchgate.net

Chelation Mechanisms with Transition Metals

This compound, a derivative of catechol, functions as a bidentate ligand, coordinating to metal ions through its two adjacent hydroxyl groups. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly influences its electronic properties and acidity, which in turn affects its chelation behavior with transition metals. The deprotonation of the hydroxyl groups is a prerequisite for chelation, forming a catecholate dianion that acts as a strong chelating agent.

The chelation mechanism typically involves the displacement of solvent molecules or other weakly bound ligands from the coordination sphere of the transition metal ion. The two oxygen atoms of the deprotonated this compound then bind to the metal center, forming a stable five-membered chelate ring. This ring structure is entropically favored and contributes to the high stability of the resulting metal complexes.

While specific structural studies on this compound complexes are limited in the reviewed literature, extensive research on the closely related isomer, 3,5-dinitrocatechol, and other nitrocatechols provides significant insight. For instance, studies on the complexation of vanadium(V) and tungsten(VI) with 3,5-dinitrocatechol have shown the formation of stable 1:2 metal-to-ligand complexes. rsc.org Quantum chemical calculations on these complexes indicate that the most stable conformer of a W(VI)(DNC)₂ complex involves two mutually perpendicular dinitrocatechol ligands. rsc.org It is proposed that V(V) is often reduced to V(IV) during complexation with catechol derivatives. rsc.org

Research on the complexation of Fe(II) with 4-nitrocatechol has identified the formation of both 1:1 and 1:2 metal-ligand complexes in aqueous solutions. rsc.org Theoretical studies of these complexes have provided information on bond lengths and angles, showing the characteristic strain of the chelate ring. rsc.org These findings on related nitrocatechols suggest that this compound likely forms similar anionic chelates with various transition metals, serving as the foundation for its reactivity in forming more complex structures.

Ion-Association Complex Formation

A prominent feature of the reactivity of this compound is its ability to form ion-association complexes, also known as ternary complexes. This process occurs when the anionic chelate formed between this compound and a transition metal ion electrostatically interacts with a large, bulky organic cation. This association results in a neutral, often colored, and highly extractable species, which is widely utilized in analytical chemistry for the spectrophotometric determination of trace metals. nih.gov

The formation of these ion-association complexes can be represented by the following general scheme:

Chelation: A metal ion (Mⁿ⁺) reacts with molecules of this compound (H₂L) to form an anionic chelate. For example: Mⁿ⁺ + 2H₂L ⇌ [ML₂]⁽ⁿ⁻⁴⁾⁻ + 4H⁺

Ion-Association: The resulting anionic chelate, [ML₂]⁽ⁿ⁻⁴⁾⁻, associates with a suitable number of organic cations (C⁺) to form a neutral ternary complex: [ML₂]⁽ⁿ⁻⁴⁾⁻ + (4-n)C⁺ ⇌ C₍₄₋ₙ₎[ML₂]

A variety of large organic cations have been employed for this purpose, including tetrazolium salts and triphenylmethane (B1682552) dyes like Rhodamine B. ijpsonline.comnih.gov The bulky and hydrophobic nature of these cations enhances the extractability of the ion-association complex from the aqueous phase into an organic solvent, such as chloroform. rap-conference.org This liquid-liquid extraction step serves to both separate and concentrate the metal analyte, increasing the sensitivity and selectivity of analytical methods. rap-conference.org

Studies on the formation of ion-association complexes with the related 3,5-dinitrocatechol have provided detailed insights into their composition and structure. For instance, molybdenum(VI) has been shown to form a ternary complex with 3,5-dinitrocatechol and the cation of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT). rap-conference.org The molar ratio of the components in this ion-associated complex was determined to be 1:2:2 (Mo:3,5-DNC:MTT), leading to the proposed formula (MTT)₂{MoO₂[O₂C₆H₂(NO₂)₂]₂}. rap-conference.org Similarly, niobium(V) forms an anionic complex with 3,5-dinitrocatechol in the presence of oxalate, which then associates with Rhodamine B. ijpsonline.comnih.gov Vanadium has also been determined using a flotation-spectrophotometric method based on the formation of an ion-associate between the anionic vanadium(V)-3,5-dinitrocatechol complex and Rhodamine B. rsc.org

The table below summarizes findings from studies on ion-association complexes formed with dinitrocatechols and various transition metals, which are analogous to the expected behavior of this compound.

| Transition Metal | Dinitrocatechol Ligand | Organic Cation | Molar Ratio (Metal:Ligand:Cation) |

| Molybdenum(VI) | 3,5-Dinitrocatechol | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium (MTT) | 1:2:2 |

| Niobium(V) | 3,5-Dinitrocatechol | Rhodamine B | Not explicitly stated |

| Vanadium(V) | 3,5-Dinitrocatechol | Rhodamine B | Not explicitly stated |

| Iron(II) | 4-Nitrocatechol | 2,3,5-triphenyl-2H-tetrazolium chloride (TTC) | Not explicitly stated |

Theoretical and Computational Chemistry Studies of 4,5 Dinitrocatechol

Molecular Modeling and Docking Simulations

Ligand-Protein Interactions in COMT Active Sites

No specific studies detailing the molecular modeling and ligand-protein interactions of 4,5-dinitrocatechol within the active site of COMT were identified. Research in this area predominantly focuses on other nitrocatechol-type inhibitors.

Conformational Analysis and Binding Modes of Dinitrocatechols

Detailed conformational analysis and specific binding modes of this compound resulting from computational simulations are not described in the available literature.

Prediction of Binding Affinities and Stability

There is a lack of published data regarding the predicted binding affinities and the stability of the this compound-COMT complex derived from computational methods.

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications in Reaction Barrier Calculations

No specific Density Functional Theory (DFT) studies calculating the reaction barriers related to the interaction of this compound with biological targets such as COMT were found.

Ab Initio Studies of Electronic Interaction Energies

There are no available Ab Initio studies that specifically report on the electronic interaction energies of this compound.

Analysis of Electrophilic Super-delocalizability Indices

Electrophilic super-delocalizability (SE) is a quantum chemical descriptor used to predict the reactivity of atomic sites within a molecule towards electrophilic attack. A higher value of SE at a particular atom indicates a greater susceptibility to attack by an electrophile. Conversely, a lower value suggests a less reactive site. This index is crucial for understanding the mechanisms of interaction between a molecule like this compound and its biological targets.

In the context of nitrocatechols, which are known inhibitors of COMT, the electrophilic super-delocalizability of the hydroxylate oxygen atoms is of particular interest. The presence of strong electron-withdrawing nitro groups on the catechol ring has a profound impact on these indices. Computational studies on related compounds, such as 3,5-dinitrocatechol (B193598), have shown that the nitro substituents markedly decrease the electrophilic super-delocalizability of the hydroxylate oxygens. This reduction in SE signifies a decrease in the nucleophilicity and, consequently, the reactivity of these oxygen atoms.

For this compound, the two nitro groups are positioned adjacent to each other on the aromatic ring. This substitution pattern influences the electronic distribution across the molecule. The electron-withdrawing nature of the nitro groups diminishes the electron density on the catechol ring and, specifically, on the hydroxyl groups. This leads to a lower propensity for the hydroxylate oxygens to engage in electrophilic interactions, a key step in the O-methylation reaction catalyzed by COMT. While specific SE values for this compound are not detailed in the available literature, the established principles for nitroaromatic systems allow for a confident prediction of reduced electrophilic super-delocalizability of its hydroxyl groups.

Table 1: Key Concepts in Computational Chemistry

| Term | Definition | Relevance to this compound |

|---|---|---|

| Electrophilic Super-delocalizability (SE) | A reactivity index that quantifies the susceptibility of an atomic site in a molecule to attack by an electrophile. | Helps predict the reactivity of the hydroxyl groups, which is crucial for its interaction with enzymes like COMT. |

| Molecular Dynamics (MD) Simulations | A computational method for studying the physical movement of atoms and molecules over time. | Can be used to simulate the interaction of this compound with its biological target, providing insights into binding affinity and conformational changes. |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | Elucidates how the specific arrangement of nitro and hydroxyl groups in this compound determines its inhibitory potency. |

| Quantitative Structure-Activity Relationship (QSAR) | A computational technique that correlates the variation in biological activity of a series of compounds with changes in their molecular structures. | Can be used to develop predictive models for the activity of new dinitrocatechol derivatives. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com By simulating the movements of atoms and molecules, MD can provide detailed insights into the conformational changes, binding mechanisms, and interaction energies between a ligand, such as this compound, and its biological target. mdpi.com These simulations are instrumental in drug discovery and development for understanding the dynamic nature of molecular recognition. mdpi.com

While specific MD simulation studies focused exclusively on this compound are not prevalent in the reviewed literature, the application of this technique to similar enzyme-inhibitor systems is well-documented. mdpi.com For instance, MD simulations have been extensively used to investigate the binding dynamics of inhibitors to the active site of COMT. nih.gov Such simulations can reveal the key amino acid residues involved in the interaction, the stability of the enzyme-inhibitor complex, and the role of solvent molecules in the binding process.

A hypothetical MD simulation of this compound with COMT would involve placing the dinitrocatechol molecule in the active site of the enzyme and simulating their movements over a period of nanoseconds to microseconds. The simulation would track the trajectory of each atom, allowing for the analysis of various parameters, including:

Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the specific hydrogen bonding interactions that stabilize the complex.

Binding Free Energy Calculations: To estimate the affinity of this compound for the COMT active site.

These simulations could provide a dynamic picture of how this compound interacts with its target, complementing static information obtained from molecular docking studies. mdpi.com

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in elucidating these relationships. nih.gov QSAR models attempt to correlate physicochemical properties or structural features of molecules with their biological activities, enabling the prediction of the activity of new compounds. nih.gov

For nitrocatechol-based COMT inhibitors, computational SAR studies have been instrumental in identifying the key structural features required for potent inhibition. nih.gov These studies have highlighted the importance of the catechol moiety for binding to the active site and the role of the nitro group in enhancing binding affinity. The position of the nitro group on the catechol ring significantly impacts the inhibitory potency.

In the case of this compound, the presence of two nitro groups and their specific positions are critical determinants of its activity. Computational SAR approaches can be used to analyze a series of dinitrocatechol derivatives to understand the following:

The effect of the number and position of nitro groups: How does having two nitro groups at the 4 and 5 positions compare to other substitution patterns in terms of inhibitory activity?

The influence of other substituents: How would the addition of other functional groups to the dinitrocatechol scaffold affect its binding affinity and selectivity?

Pharmacokinetic properties: How do the structural features of this compound influence its absorption, distribution, metabolism, and excretion (ADME) properties? mdpi.com

By developing QSAR models based on a dataset of related compounds, it is possible to predict the COMT inhibitory activity of this compound and to design new derivatives with improved potency and pharmacokinetic profiles. nih.gov These computational methods accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. mdpi.com

Biological and Enzymatic Interactions of Dinitrocatechols

Catechol-O-methyltransferase (COMT) Inhibition by Dinitrocatechols

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic pathway of catecholamines, which include neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgresearchgate.net It functions by transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. nih.govrsc.org This process, known as O-methylation, deactivates the catechol compounds. researchgate.net The inhibition of COMT is a significant area of pharmacological research, particularly for central nervous system disorders like Parkinson's disease, due to its role in regulating dopamine levels in the brain. nih.gov

Mechanism of COMT Inhibition by 4,5-Dinitrocatechol and Analogs

This compound, also known as 3,5-dinitrocatechol (B193598) (DNC), is a potent and competitive inhibitor of COMT. nih.govmedchemexpress.com Its inhibitory action stems from its structural similarity to the natural catechol substrates of COMT, allowing it to occupy the enzyme's active site. nih.gov However, the presence of strong electron-withdrawing nitro groups on the catechol ring hinders its O-methylation. nih.govresearchgate.net

The methylation reaction catalyzed by COMT follows a sequentially ordered mechanism. nih.gov First, the cofactor S-adenosyl-L-methionine (SAM) binds to the enzyme, followed by a magnesium ion (Mg²⁺), and finally the catechol substrate. nih.gov DNC, acting as a competitive inhibitor, binds to the substrate-binding site, preventing the natural catechol substrates from accessing the enzyme. nih.gov This binding stabilizes the enzyme-inhibitor complex, making the energy barrier for methylation significantly high. researchgate.net Studies have shown that electron-withdrawing substituents at positions 3 and 5 of the catechol ring enhance the inhibitory activity. researchgate.net

Active Site Structural Features and Ligand-Enzyme Binding Interactions

The three-dimensional structure of COMT reveals a well-defined active site. The enzyme consists of a seven-stranded β-sheet core sandwiched between α-helices. nih.gov The substrate-binding site is a shallow pocket formed by several key amino acid residues. nih.govacs.org

The binding of this compound within this active site involves several specific interactions:

Van der Waals forces: The hydrophobic residues M40, L198, and W143 form part of the binding pocket, and van der Waals contacts are the primary forces for ligand binding. nih.govacs.org The 3-nitro group of DNC has favorable van der Waals interactions with W143. nih.gov

π-π stacking: The benzene (B151609) ring of DNC engages in edge-to-face π-π interactions with the "gatekeeper" residue W38, which is crucial for the high-affinity binding of catechols. nih.gov

Hydrogen bonding: The side chains of Lys144 and Glu199 can interact directly with the substrate through hydrogen bonds. plos.org

Coordination with Mg²⁺: The two hydroxyl groups of the catechol inhibitor coordinate with the essential Mg²⁺ ion. nih.govreading.ac.uk

| Residue | Interaction Type with Dinitrocatechol | Reference |

|---|---|---|

| W38 | Edge-to-face π-π stacking | nih.gov |

| M40 | Van der Waals contacts | nih.govacs.org |

| W143 | Van der Waals contacts | nih.govacs.org |

| L198 | Van der Waals contacts | nih.govacs.org |

| Lys144 | Hydrogen bonding | plos.org |

| Glu199 | Hydrogen bonding | plos.org |

Role of Magnesium Ion in COMT Catalysis and Dinitrocatechol Binding

A magnesium ion (Mg²⁺) is an essential cofactor for the catalytic activity of COMT. nih.govahajournals.org It is present in all COMT crystal structures complexed with a ligand. nih.gov The Mg²⁺ ion is octahedrally coordinated within the active site by the side chains of three aspartic acid residues (D141, D169), one asparagine residue (N170), a water molecule, and the two hydroxyl groups of the catechol substrate or inhibitor. nih.govplos.org

The primary roles of the Mg²⁺ ion in COMT catalysis are:

Facilitating substrate binding: The coordination of the catechol hydroxyls to the Mg²⁺ ion is a direct participant in the enzymatic reaction by properly orienting the substrate for methylation. nih.govreading.ac.uk

Lowering the pKa of catechol hydroxyls: The Mg²⁺ ion lowers the pKa of the catechol hydroxyl groups, making them more easily ionized. nih.gov This deprotonation renders the catechol a more potent nucleophile, facilitating the attack on the methyl group of SAM. nih.gov

In the context of this compound binding, the inhibitor's hydroxyl groups coordinate with the Mg²⁺ ion in the same manner as a substrate. nih.govreading.ac.uk This interaction is a key component of the tight binding of dinitrocatechol to the active site. The distances between the Mg²⁺ ion and the ligand are shorter in human COMT compared to rat COMT, suggesting a more robust substrate binding in the human enzyme. nih.govacs.org

Influence on Catecholamine Neurotransmitter Metabolism Pathways

COMT is a primary enzyme responsible for the degradation of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. wikipedia.orgresearchgate.net By inhibiting COMT, compounds like this compound can significantly influence the metabolic pathways of these neurotransmitters. drugbank.comresearchgate.net

The primary metabolic pathway for dopamine, for example, involves two main enzymes: COMT and monoamine oxidase (MAO). mdpi.comwikipedia.org COMT methylates dopamine to 3-methoxytyramine, while MAO oxidizes dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). plos.org Both of these metabolites are further processed to the final inactive product, homovanillic acid (HVA). mdpi.comhumanmetabolome.com

By blocking the COMT pathway, inhibitors like this compound can lead to:

Increased levels of catecholamines: Inhibition of COMT prevents the breakdown of dopamine, leading to higher concentrations of this neurotransmitter in the synaptic cleft. genomind.com

Shifting of metabolic pathways: With the COMT pathway inhibited, the metabolism of catecholamines may be shunted towards the MAO pathway.

Decreased levels of methylated metabolites: The formation of methylated metabolites like 3-methoxytyramine and HVA is reduced. nih.gov

This modulation of catecholamine levels, particularly dopamine, is the basis for the therapeutic interest in COMT inhibitors for conditions like Parkinson's disease, where dopamine levels are depleted. rsc.orgacs.org

Differential Inhibition of COMT Isoforms (S-COMT vs. MB-COMT)

COMT exists in two main isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). nih.gov S-COMT is the predominant form in most tissues, with the highest concentrations found in the liver and kidneys. nih.gov In contrast, MB-COMT is the primary isoform in the brain. nih.gov The two isoforms differ by a 50-amino-acid extension in the MB-COMT, which acts as a signal for membrane anchoring. nih.gov

While both isoforms catalyze the same reaction, their different localizations suggest distinct physiological roles. MB-COMT is thought to be more relevant for the inactivation of catecholaminergic neurotransmitters in the brain, whereas S-COMT plays a more significant role in the metabolism of endogenous and foreign catechols in other tissues. nih.gov

Studies investigating the effects of COMT inhibitors have sometimes shown differential inhibition between the two isoforms. For instance, the inhibitor entacapone, at lower doses, can achieve a more selective inhibition of peripheral (liver) COMT compared to brain COMT. nih.gov While specific data on the differential inhibition of S-COMT versus MB-COMT by this compound is limited in the provided context, the development of inhibitors with selectivity for one isoform over the other is an active area of research.

Polymorphism Effects on COMT Activity and Dinitrocatechol Interactions

The gene encoding for COMT exhibits common genetic variations, known as polymorphisms, which can affect the enzyme's activity. clarityxdna.comfrontiersin.org The most studied of these is the Val158Met polymorphism (rs4680), which involves a single nucleotide change that results in either a valine (Val) or a methionine (Met) at codon 158 of the enzyme. clarityxdna.comgenesight.com

This single amino acid substitution has a significant impact on COMT activity:

Val/Val genotype: Individuals with two copies of the Val allele have the highest level of COMT activity. genesight.com

Met/Met genotype: Those with two copies of the Met allele have the lowest level of COMT activity, which can be three to four times lower than the Val/Val genotype. jst.go.jppsychiatryonline.org

Val/Met genotype: Heterozygous individuals have an intermediate level of COMT activity. genesight.com

These variations in enzyme activity, and consequently in dopamine levels, have been associated with differences in cognitive functions such as executive function and working memory. clarityxdna.comfrontiersin.org The lower activity of the Met allele leads to higher synaptic dopamine levels. genomind.com

The specific interaction between COMT polymorphisms and the inhibitory effects of this compound is not explicitly detailed in the provided search results. However, it is plausible that the genotype could influence the response to COMT inhibitors. For instance, individuals with the high-activity Val/Val genotype might experience a more pronounced effect from a COMT inhibitor compared to those with the low-activity Met/Met genotype, as there is more enzyme activity to inhibit. Clinical studies have shown that COMT inhibitors can have biphasic effects on cognition in individuals with different genotypes. genomind.com

| Genotype | COMT Enzyme Activity | Relative Dopamine Levels | Reference |

|---|---|---|---|

| Val/Val | High | Low | genesight.com |

| Val/Met | Intermediate | Intermediate | genesight.com |

| Met/Met | Low | High | genomind.comgenesight.com |

Broader Participation in Catabolic Events of Nitroderivatives

This compound is a key intermediate in the microbial degradation of various nitroaromatic compounds. Bacteria have evolved specific enzymatic pathways to metabolize these compounds, often using them as sources of carbon, nitrogen, and energy. nih.gov The degradation of nitroaromatics generally follows oxidative pathways, modified to handle the nitro groups. nih.gov

One of the primary examples of this compound's role in catabolism is in the breakdown of 2,4-dinitrotoluene (B133949) (DNT). In several bacterial strains, including Burkholderia sp. strain DNT and Burkholderia cepacia R34, the degradation of 2,4-dinitrotoluene proceeds through the formation of 4-methyl-5-nitrocatechol (B15798). nih.gov This intermediate is then acted upon by a monooxygenase, which removes the second nitro group to yield 2,4,5-trihydroxytoluene, a substrate for subsequent meta ring cleavage. nih.gov The enzymes involved in these pathways, such as monooxygenases and dioxygenases, are crucial for the aerobic degradation of nitroaromatic compounds. mdpi.com

The table below summarizes the key enzymes involved in the degradation of nitroaromatic compounds and their functions.

| Enzyme | Function | Substrate(s) | Product(s) |

| Dioxygenase | Catalyzes the initial oxidation and removal of a nitro group. nih.gov | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | Methylnitrocatechols |

| Monooxygenase | Removes the second nitro group from methylnitrocatechols. nih.gov | 4-Methyl-5-nitrocatechol | 2,4,5-Trihydroxytoluene |

| Catechol 1,2-Dioxygenase | Cleaves the aromatic ring of catechol via the ortho-pathway. frontiersin.org | Catechol | cis, cis-muconic acid |

| Catechol 2,3-Dioxygenase | Cleaves the aromatic ring of catechol via the meta-pathway. frontiersin.org | Catechol | 2-hydroxymuconic semialdehyde |

| Protocatechuate 4,5-Dioxygenase | Catalyzes the meta-cleavage of protocatechuate. mdpi.com | Protocatechuate | 2-hydroxy-4-carboxymuconic semialdehyde |

Interactions with Other Biological Systems (non-toxicological mechanisms)

Beyond its role in microbial catabolism, this compound and its isomers, such as 3,5-dinitrocatechol, interact with various other biological systems, most notably as inhibitors of the enzyme Catechol-O-methyltransferase (COMT). caymanchem.comnih.gov COMT is a crucial enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine. researchgate.netresearchgate.net By inhibiting COMT, these compounds can increase the bioavailability of dopamine, a strategy employed in the treatment of Parkinson's disease. nih.govijpsjournal.com

The inhibitory action of dinitrocatechols on COMT is attributed to the presence of the electron-withdrawing nitro groups, which hinder the O-methylation of the catechol structure. nih.gov The crystal structure of the COMT-3,5-dinitrocatechol complex shows that the inhibitor occupies the substrate-binding site, indicating a competitive inhibition mechanism. nih.gov 3,5-Dinitrocatechol is a potent inhibitor of COMT with an IC₅₀ value of 12 nM. caymanchem.com It exhibits selectivity for COMT over other enzymes such as tyrosine hydroxylase, dopamine β-hydroxylase, dopamine decarboxylase, and monoamine oxidases A and B. caymanchem.com

The interaction of dinitrocatechols with COMT has been a subject of structure-based drug design studies aiming to develop more effective inhibitors for CNS disorders. nih.gov The table below details the interactions of dinitrocatechol with various enzymes and biological systems.

| Biological System/Enzyme | Type of Interaction | Effect |

| Catechol-O-methyltransferase (COMT) | Competitive Inhibition nih.gov | Blocks the metabolism of catecholamines, including dopamine. researchgate.net |

| Tyrosine hydroxylase | No significant inhibition caymanchem.com | Selective for COMT. caymanchem.com |

| Dopamine β-hydroxylase | No significant inhibition caymanchem.com | Selective for COMT. caymanchem.com |

| Dopamine decarboxylase | No significant inhibition caymanchem.com | Selective for COMT. caymanchem.com |

| Monoamine oxidase A (MAO-A) | No significant inhibition caymanchem.com | Selective for COMT. caymanchem.com |

| Monoamine oxidase B (MAO-B) | No significant inhibition caymanchem.com | Selective for COMT. caymanchem.com |

Environmental Research and Degradation Pathways of Dinitrocatechols

Environmental Persistence and Recalcitrance Mechanisms of Nitroaromatic Compounds

Nitroaromatic compounds, including 4,5-Dinitrocatechol, are recognized for their environmental persistence due to their chemical stability. The recalcitrance of these compounds to degradation is largely attributed to the electron-withdrawing nature of the nitro groups combined with the inherent stability of the aromatic benzene (B151609) ring. nih.govnih.gov This structure makes them resistant to oxidative degradation, a common pathway for the breakdown of organic pollutants in the environment. nih.govnih.gov The presence of nitro groups on the aromatic ring decreases the electron density, making the ring less susceptible to attack by oxygenases, which are key enzymes in aerobic degradation pathways.

Furthermore, the toxicity and mutagenicity of many nitroaromatic compounds can inhibit the microbial populations that would otherwise be responsible for their breakdown. nih.govnih.gov Their partial reduction can also lead to the formation of carcinogenic aromatic amines, further complicating their environmental fate. nih.govnih.gov These factors contribute to their classification as priority pollutants by environmental agencies. nih.govnih.gov While significant research has been conducted on the biodegradation of simpler nitroaromatics, the degradation pathways for more complex molecules, such as dinitrocatechols, are still an area of active investigation. nih.gov

Biotic Degradation Pathways

The biotic degradation of nitroaromatic compounds is a critical area of environmental research, with various microorganisms demonstrating the ability to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govcswab.org Aerobic bacteria have evolved several strategies to remove nitro groups and mineralize the aromatic ring. nih.govannualreviews.org Key enzyme systems involved in these processes include:

Nitroreductases: These enzymes catalyze the reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups. researchgate.net This reduction is often the initial step in the degradation pathway. nih.govannualreviews.org

Monooxygenases: These enzymes can hydroxylate the aromatic ring, leading to the elimination of a nitro group as nitrite. nih.govannualreviews.org

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a diol intermediate. nih.govannualreviews.org This destabilizes the ring and can lead to the spontaneous elimination of a nitro group. nih.gov

A notable example of microbial degradation of a related compound is the breakdown of 4-methyl-5-nitrocatechol (B15798) (MNC) by Pseudomonas sp. strain DNT. nih.govnih.gov This bacterium utilizes a dioxygenase to attack the aromatic ring at the 4,5-position, which results in the removal of the nitro group. nih.govnih.gov The initial step is catalyzed by an MNC oxygenase, which requires NADPH and molecular oxygen. nih.gov

| Enzyme System | Function in Nitroaromatic Degradation | Example |

| Nitroreductases | Reduction of nitro groups to amino groups | Initial step in many degradation pathways |

| Monooxygenases | Hydroxylation of the aromatic ring, eliminating a nitro group | Degradation of nitrophenols |

| Dioxygenases | Incorporation of O2 into the aromatic ring, leading to nitro group elimination | Degradation of 4-methyl-5-nitrocatechol by Pseudomonas sp. strain DNT |

The elucidation of biodegradation pathways relies on the identification of metabolic intermediates and final end-products. In the degradation of 4-methyl-5-nitrocatechol by Pseudomonas sp. strain DNT, a pathway has been proposed based on the identification of several key intermediates. nih.govnih.gov

The initial enzymatic attack by MNC oxygenase on 4-methyl-5-nitrocatechol yields 2-hydroxy-5-methylquinone (HMQ). nih.govnih.gov This intermediate was detected in the culture fluids of cells grown on 2,4-dinitrotoluene (B133949) (DNT), the precursor to MNC in that specific degradation pathway. nih.govnih.gov The HMQ is then reduced by a quinone reductase to 2,4,5-trihydroxytoluene (THT). nih.govnih.gov Subsequently, a THT oxygenase catalyzes the fission of the aromatic ring. nih.govnih.gov

The identified ring fission product was tentatively identified as 3-hydroxy-5-(1-formylethylidene)-2-furanone, although it is suggested this may be an artifact of the isolation process. nih.gov The actual ring fission product is proposed to be 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid . nih.gov

Table of Identified Intermediates in 4-methyl-5-nitrocatechol Degradation

| Compound | Role in Pathway |

|---|---|

| 4-methyl-5-nitrocatechol | Initial Substrate |

| 2-hydroxy-5-methylquinone | Product of initial oxygenase attack |

| 2,4,5-trihydroxytoluene | Product of quinone reduction |

The rate of microbial degradation of compounds like this compound is influenced by a variety of environmental factors. The composition and activity of the microbial community are paramount. pjoes.com Key physicochemical parameters that affect biodegradation rates include:

Oxygen Availability: The availability of oxygen is a critical factor. Aerobic degradation pathways, which often lead to complete mineralization, are dependent on oxygen. pjoes.com In anaerobic conditions, reductive pathways are more common, which may lead to the formation of potentially more persistent or toxic intermediates like aromatic amines. nih.govannualreviews.org

Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. Optimal degradation rates occur within a specific temperature range for the particular microbial population. researchgate.netmdpi.com

pH: The pH of the soil or water affects both the chemical state of the pollutant and the activity of microbial enzymes. Most microbial degradation occurs under near-neutral pH conditions. researchgate.netmdpi.com

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A lack of these nutrients can limit the rate of biodegradation. pjoes.com

Concentration of the Pollutant: High concentrations of nitroaromatic compounds can be toxic to microorganisms, inhibiting their degradative activities. researchgate.net

Abiotic Degradation Processes

In addition to biotic degradation, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of this compound in the environment.

Photolysis is the degradation of a chemical compound by light. Nitrocatechols can absorb solar radiation, which can lead to their photochemical transformation. copernicus.org Studies on related compounds like 4-nitrocatechol (B145892) (4NC) and 4-methyl-5-nitrocatechol (4M5NCAT) have determined their photolysis rate constants. For instance, at a wavelength of 254 nm, the photolysis rate constant for 4NC was found to be (6.7 ± 0.1) × 10⁻⁵ s⁻¹, and for 4M5NCAT it was (3.2 ± 0.3) × 10⁻⁵ s⁻¹. copernicus.org The photochemical fate of these compounds can be influenced by the surrounding medium; for example, photolysis rates for 4NC are significantly lower in water compared to organic matrices. nih.gov The products of photolysis can differ depending on the environment, with oxidation products being more common in solution and photoreduction and dimerization products observed in more solid matrices. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. While hydrolysis can be a significant degradation pathway for some pollutants, the stability of the aromatic ring in nitroaromatic compounds generally makes them resistant to this process under typical environmental conditions. ecetoc.org The rate of hydrolysis is influenced by factors such as pH and temperature. ecetoc.org For many persistent organic pollutants, hydrolysis is a slow process compared to biodegradation and photolysis. ecetoc.orgjuniperpublishers.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-5-nitrocatechol |

| 2,4-dinitrotoluene |

| 2-hydroxy-5-methylquinone |

| 2,4,5-trihydroxytoluene |

| 3-hydroxy-5-(1-formylethylidene)-2-furanone |

| 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid |

| 4-nitrocatechol |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a class of effective treatment technologies for the degradation of recalcitrant organic pollutants like dinitrocatechols. researchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), predominantly hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. mdpi.com The application of AOPs to nitroaromatic compounds, including dinitrophenols, has been studied to mineralize these persistent pollutants into less harmful substances like CO2, water, and inorganic ions. researchgate.netnih.gov

Common AOPs investigated for the degradation of related nitroaromatic compounds include:

Ozonation: Ozone (O3) can degrade organic compounds through direct oxidation or indirect oxidation via the formation of hydroxyl radicals. core.ac.ukresearchgate.net The efficiency of ozonation can be significantly enhanced by combining it with catalysts (catalytic ozonation), ultraviolet (UV) light, or hydrogen peroxide (H2O2). who.intkirj.ee For instance, studies on 2,4-dinitrophenol (B41442) (2,4-DNP) and 4-nitrophenol (B140041) (4-NP) have shown that catalytic ozonation using catalysts like nano-ZnO or magnetic carbonaceous nanocomposites can achieve high degradation efficiencies, often exceeding 90% in a short reaction time. core.ac.ukwho.int The degradation rate is influenced by factors such as pH, catalyst dosage, and initial pollutant concentration. who.int

Photocatalysis: This process utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO2), which, upon irradiation with UV or visible light, generates electron-hole pairs. mdpi.commdpi.com These charge carriers react with water and oxygen to produce hydroxyl radicals and other ROS. Photocatalytic degradation has been proven effective for various nitrophenols. researchgate.net For example, the degradation of 2,4-DNP using a TiO2 solution achieved 70% removal within 7 hours of irradiation. researchgate.net The efficiency of photocatalysis is dependent on the catalyst type, light intensity, pH, and the presence of other substances in the water. researchgate.netrsc.orgnih.gov

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. researchgate.net This process is highly effective, especially at acidic pH. The photo-Fenton process enhances the reaction by using UV light to photoreduce Fe3+ back to Fe2+, thereby regenerating the catalyst and producing additional •OH radicals. researchgate.net Studies on 2,4-DNP have demonstrated that the Fenton and photo-Fenton treatments are highly effective for both degradation and detoxification of the compound. researchgate.net

Sonolysis: Sonolysis uses high-frequency ultrasound waves (20-1000 kHz) to induce acoustic cavitation—the formation, growth, and collapse of micro-bubbles in a liquid. mdpi.comresearchgate.net This collapse creates localized hot spots with extreme temperatures and pressures, leading to the thermal dissociation of water into hydroxyl radicals. mdpi.comnih.gov The degradation of 2,4-DNP via sonolysis has been shown to follow pseudo-first-order kinetics, and its efficiency can be enhanced by the addition of catalysts or other oxidants like ozone. nih.gov

The table below summarizes research findings on the degradation of related dinitrophenols using various AOPs.

| Advanced Oxidation Process (AOP) | Target Compound | Key Findings | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Catalytic Ozonation (nano-ZnO) | 4-Nitrophenol (4-NP) | Degradation was high under acidic conditions (pH=3). Increasing catalyst concentration from 100 to 300 mg/L improved decomposition. | ~93% within 5 minutes | who.int |

| Fenton Treatment | 2,4-Dinitrophenol (2,4-DNP) | Found to be highly effective for degradation and complete detoxification. Half-life was less than 1 minute. | >90% | researchgate.netkirj.ee |

| Photocatalysis (TiO₂) | 2,4-Dinitrophenol (2,4-DNP) | Maximum removal was achieved at pH 8 within 7 hours of irradiation. | 70% | researchgate.net |

| Sonolysis (US/O₃) | 2,4-Dinitrophenol (2,4-DNP) | The addition of ozone significantly enhanced the sonochemical degradation of DNP. | Significantly increased compared to sonolysis alone | nih.gov |

| O₃/H₂O₂/UV | 2,4-Dinitrophenol (2,4-DNP) | The degradation rate was dependent on H₂O₂ concentration and was most effective at low pH values. | Highest among all ozone-based combinations tested | kirj.ee |

Sorption and Transport Mechanisms in Environmental Matrices

The fate and transport of this compound in the environment are governed by its interaction with various environmental matrices, including soil, sediment, and dissolved organic matter. dtic.mil Sorption, the process by which a chemical adheres to a solid surface, is a critical mechanism that influences its mobility, bioavailability, and susceptibility to degradation. nih.gov For nitroaromatic compounds, sorption is influenced by the properties of both the chemical and the environmental matrix. dtic.milresearchgate.net

Sorption Mechanisms: The sorption of dinitrocatechols to soil and sediment is a complex process involving multiple mechanisms:

Interaction with Soil Organic Matter (SOM): SOM is a primary sorbent for many organic pollutants. dss.go.th The interaction is often described by a dual-mode model, involving both partitioning into the soft, rubbery domains of SOM and specific adsorption within the condensed, glassy domains (hole-filling). dss.go.th The aromatic structure of this compound suggests it can interact with SOM through van der Waals forces and potentially more specific interactions. Naturally occurring aromatic acids in soil have been shown to compete with dichlorophenol for sorption sites in SOM, indicating that dinitrocatechols may face similar competition. dss.go.th

Adsorption to Clay Minerals: Nitroaromatic compounds can adsorb to clay minerals, such as smectite and bentonite. dtic.milnih.gov This interaction is often driven by site-specific interactions between the nitro groups and exchangeable cations on the clay surface. nih.gov The electron-withdrawing nature of the nitro groups in this compound can polarize the molecule, enhancing its affinity for charged surfaces on clay particles. dtic.mil Studies on dinitrophenolic herbicides have shown a high affinity for smectite surfaces due to these cation interactions. nih.gov

Influence of pH: As a catechol derivative, the hydroxyl groups of this compound can ionize depending on the environmental pH. The acidity of the phenolic protons is significantly increased by the two electron-withdrawing nitro groups. The speciation of the compound (neutral vs. anionic form) will strongly affect its sorption behavior, as anionic forms are generally more water-soluble and less sorptive to organic matter and mineral surfaces.

Transport Mechanisms: The movement of this compound through the environment is primarily dictated by its partitioning between solid (soil/sediment) and liquid (water) phases. nih.gov

Leaching in Soil: Compounds with low sorption coefficients (Kd or Koc) are more mobile and prone to leaching through the soil profile into groundwater. ecetoc.org The mobility of this compound would be enhanced in soils with low organic matter and clay content, and under pH conditions that favor its anionic form.

Transport in Surface Waters: In aquatic systems, dinitrocatechols can be transported in dissolved form or adsorbed to suspended sediments. dtic.mil Dissolved humic and fulvic acids can influence the transport by enhancing the apparent water solubility of nitroaromatic compounds, although conflicting results exist. dtic.mil The ultimate fate involves partitioning to bottom sediments, degradation in the water column, or transport to downstream ecosystems.

The following table details the factors influencing the environmental fate of nitroaromatic compounds.

| Environmental Matrix | Governing Process | Key Influencing Factors | Expected Impact on this compound | Reference |

|---|---|---|---|---|

| Soil | Sorption/Desorption | Soil Organic Matter (SOM) content, clay type and content, pH, presence of competing natural organic molecules. | Higher sorption in soils rich in organic matter and clays. Mobility increases with higher pH due to ionization. | nih.govresearchgate.netdss.go.th |

| Groundwater | Leaching/Transport | Sorption coefficient (Koc), water solubility, degradation rate. | Potential for leaching is higher in sandy soils and at alkaline pH. | dtic.milecetoc.org |

| Sediment | Adsorption/Partitioning | Organic carbon content, particle size, presence of cations. | Acts as a sink, with accumulation in sediments rich in organic matter. | dtic.mil |

| Surface Water | Dissolution/Transport | Water solubility, interaction with dissolved organic matter (DOM), photodegradation. | Can be transported over long distances in dissolved phase or bound to suspended particles. | dtic.milnih.gov |

Environmental Risk Assessment Frameworks for Nitroaromatics

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical substances on ecosystems. ecetoc.orgnih.gov For nitroaromatic compounds like this compound, which are recognized as priority pollutants due to their potential toxicity and persistence, a structured ERA framework is essential to protect environmental health. nih.gov The general framework involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. itrcweb.org

Key Steps in the ERA Framework:

Hazard Identification: This step involves identifying the potential adverse effects a substance can cause to environmental organisms. For nitroaromatics, this includes assessing their ecotoxicity across different trophic levels (e.g., algae, invertebrates, fish). nih.gov Due to their chemical nature, dinitrocatechols are assessed for endpoints such as acute toxicity (e.g., LC50), chronic toxicity, and potential for mutagenicity. nih.govnih.gov

Dose-Response (Ecotoxicity) Assessment: This step quantifies the relationship between the exposure concentration and the incidence and severity of an adverse effect. Ecotoxicity data from laboratory tests on representative aquatic and terrestrial organisms are used to determine effect concentrations, such as the No-Observed-Effect-Concentration (NOEC) or the Lowest-Observed-Effect-Concentration (LOEC). From this data, a Predicted No-Effect Concentration (PNEC) is derived by applying assessment factors (AF) to the lowest available toxicity value. The AF accounts for uncertainties, such as extrapolating from lab to field conditions and from acute to chronic effects. nih.gov

Exposure Assessment: This step estimates the concentration of the chemical in various environmental compartments. It involves determining the Predicted Environmental Concentration (PEC) , which is calculated based on production volumes, release scenarios, and the compound's fate and transport properties (e.g., degradation rates, sorption coefficients). nih.gov Alternatively, Measured Environmental Concentrations (MECs) from monitoring studies can be used for a more realistic assessment.

Risk Characterization: In the final step, the likelihood of adverse effects is determined by comparing the exposure concentration with the ecotoxicity threshold. This is typically done by calculating a Risk Quotient (RQ) : nih.gov

RQ = PEC / PNEC (or MEC / PNEC)

An RQ value greater than 1 indicates a potential risk to the environment, suggesting that adverse effects may occur and that risk management measures may be necessary. An RQ less than 1 suggests that the environmental risk is likely to be low. nih.gov International bodies and national regulatory agencies, such as the U.S. Environmental Protection Agency and those under the European Chemicals Agency, provide guidelines and frameworks for conducting these assessments. oajmr.comresearchgate.net

Analytical Chemistry Approaches for Dinitrocatechol Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating 4,5-dinitrocatechol from complex mixtures, a crucial step for accurate quantification and further analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Electrochemical, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of catecholic compounds. sigmaaldrich.com Its high separation capability makes it an essential tool for the comprehensive analysis of complex samples. nih.gov For this compound, HPLC is often coupled with several detection modes, each offering unique advantages. A product sheet for 3,5-dinitrocatechol (B193598) indicates that its purity is assayed at ≥98% by HPLC, demonstrating the utility of this technique. sigmaaldrich.com

UV Detection: HPLC with Ultraviolet (UV) detection is a common method for analyzing compounds that absorb UV light. nih.gov This technique allows for the individual determination of different methylated isomers that may be formed during metabolic studies. nih.gov

Electrochemical Detection (ECD): HPLC with electrochemical detection is a highly selective and sensitive method. nih.govosaka-soda.co.jp It is particularly well-suited for electrochemically active substances like catechols. osaka-soda.co.jp This method has been used to evaluate the effects of various agents on monoamine synthesis, oxidation, and methylation in biological samples. sigmaaldrich.com The sensitivity of ECD can be significantly greater than other methods for certain analytes. nih.gov

Fluorescence Detection (FLD): Fluorescence detection in HPLC offers high sensitivity and selectivity. researchgate.netjuniperpublishers.com While some compounds are naturally fluorescent, others may require derivatization to be detected by this method. juniperpublishers.com For compounds that can be analyzed by both, FLD can be 10-1000 times more sensitive than UV detection. juniperpublishers.com

Table 1: Comparison of HPLC Detection Modes for Catechol Analysis

| Detector | Principle | Advantages | Disadvantages |

|---|---|---|---|

| UV/Vis | Measures the absorbance of UV or visible light by the analyte. nih.gov | Robust, versatile, non-destructive. nih.gov | Moderate sensitivity, requires chromophore in the analyte. nih.gov |

| Electrochemical (EC) | Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. osaka-soda.co.jp | High sensitivity and selectivity for electroactive species. nih.govosaka-soda.co.jp | Sensitive to mobile phase changes, electrode fouling can occur. |

| Fluorescence (FL) | Measures the emission of light from an analyte that has been excited by a specific wavelength. juniperpublishers.com | Very high sensitivity and selectivity. researchgate.netjuniperpublishers.com | Not all compounds fluoresce; may require derivatization. juniperpublishers.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective analytical tool. wikipedia.orgrsc.org This technique is invaluable for both the quantification and structural identification of compounds in complex mixtures. wikipedia.orgcreative-proteomics.com

In the context of dinitrocatechol research, LC-MS/MS is crucial for identifying metabolites and understanding metabolic pathways. For instance, it has been used to detect O-methylated metabolites of polycyclic aromatic hydrocarbon (PAH) catechols, which are relevant to understanding the metabolic activity of COMT. researchgate.net The high sensitivity of LC-MS/MS allows for the detection of trace components, making it ideal for analyzing low-concentration analytes in biological samples like blood and urine. creative-proteomics.comnih.gov The internal standard method is often employed in LC-MS/MS to ensure accurate quantification. creative-proteomics.com

Spectroscopic Methods for Detection and Characterization

Spectroscopic methods are widely used to study the properties and interactions of this compound, particularly in complexation studies.

UV/Vis Spectrophotometry in Complexation Studies

UV/Vis spectrophotometry is a key technique for investigating the formation of complexes between dinitrocatechols and metal ions. researchgate.netscirp.org Studies have utilized this method to explore the complexation of 3,5-dinitrocatechol with ions like Vanadium(V) and Molybdenum(VI). researchgate.net For example, a flotation-spectrophotometric method has been developed for the determination of molybdenum, based on the formation of an ion-associate of the anionic 3,5-dinitrocatechol molybdenum complex. researchgate.net Similarly, the formation of ternary complexes involving vanadium(V), 3,5-dinitrocatechol, and a basic dye has been studied using extraction-spectrophotometry. researchgate.net These methods often rely on measuring the absorbance of the colored complexes formed. scirp.orgijiset.com

Fluorimetric Assays

Fluorimetric assays are noted for their high sensitivity in various analytical applications. mdpi.com In the context of COMT activity, fluorescence-based assays are particularly useful for high-throughput screening of inhibitors. nih.gov An in vitro microplate screening assay using fluorescence has been employed to determine the ability of novel catecholic ligands to inhibit COMT activity. reading.ac.uk This method offers a time-efficient and cost-effective alternative to more laborious techniques. nih.gov